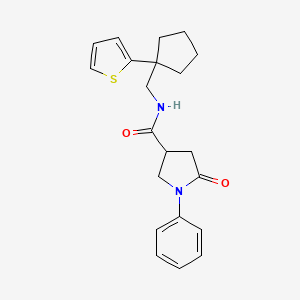

5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide

Description

Historical Development and Academic Interest

The compound 5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide represents a modern iteration of hybrid molecules that combine pyrrolidine and thiophene moieties, two pharmacologically privileged scaffolds. The historical development of such hybrids traces back to early investigations into antipyrine-thiophene derivatives, which demonstrated synergistic biological activities. For instance, Altaf Saleh et al. (2023) synthesized antipyrinyl thienyl ketones through cyclocondensation reactions, revealing potent antioxidant (87.8% inhibition) and antibacterial properties (68–91.7% activity index). These findings underscored the value of integrating thiophene’s electronic richness with pyrrolidine’s conformational flexibility, a strategy that has since been adopted in designing novel drug candidates.

Parallel advancements in pyrrolidine carboxamide synthesis, such as the five-step transformation of itaconic acid into pyrimidine-pyrrolidine hybrids, further catalyzed interest in structurally complex analogs. The inclusion of a cyclopentylmethyl-thiophene substituent in the subject compound reflects an evolutionary step in optimizing steric and electronic profiles for enhanced target engagement, building on earlier work with simpler thiophenyl-pyrrolidine conjugates. Academic interest in this compound is driven by its potential to address limitations in existing therapeutic agents, particularly in contexts requiring dual modulation of oxidative stress and microbial proliferation.

Position within Pyrrolidine Carboxamide Chemical Space

Pyrrolidine carboxamides occupy a distinct niche in medicinal chemistry due to their ability to mimic peptide backbones while offering improved metabolic stability. The subject compound differentiates itself through three structural features:

- 5-Oxo-pyrrolidine core : This moiety introduces a ketone group at the 5-position, enhancing hydrogen-bonding capacity and rigidity compared to unmodified pyrrolidines.

- N-((1-(Thiophen-2-yl)cyclopentyl)methyl) substituent : The cyclopentylmethyl group provides steric bulk, potentially improving binding specificity, while the thiophene ring contributes π-π stacking interactions critical for protein-ligand recognition.

- Phenyl group at the 1-position : Aromatic substitution at this position is a common strategy to enhance lipophilicity and membrane permeability, as seen in related antipyrine derivatives.

Comparative analysis with structurally analogous compounds highlights its uniqueness:

This structural diversity underscores the compound’s position as a high-priority candidate for structure-activity relationship (SAR) studies within the pyrrolidine carboxamide class.

Significance in Modern Drug Discovery Research

The integration of thiophene and pyrrolidine pharmacophores aligns with contemporary drug discovery paradigms emphasizing multitarget engagement. Thiophene derivatives are renowned for their broad-spectrum bioactivity, including antimicrobial, anti-inflammatory, and anticancer effects, while pyrrolidine carboxamides are frequently explored as protease inhibitors and neuromodulators. The subject compound’s hybrid architecture may enable dual functionality, such as simultaneous antioxidant and antibacterial action, as observed in structurally related antipyrine-thiophene ketones.

Recent synthetic methodologies, such as parallel solution-phase approaches for pyrrolidine-pyrimidine carboxamides, provide scalable routes for analog generation. This compound’s cyclopentylmethyl-thiophene group could also mitigate common pharmacokinetic challenges, such as rapid hepatic clearance, by introducing steric hindrance to metabolic enzymes. Ongoing research aims to elucidate its mechanism of action, particularly its interaction with oxidative stress mediators (e.g., ABTS radicals) and bacterial targets (e.g., penicillin-binding proteins).

Properties

IUPAC Name |

5-oxo-1-phenyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c24-19-13-16(14-23(19)17-7-2-1-3-8-17)20(25)22-15-21(10-4-5-11-21)18-9-6-12-26-18/h1-3,6-9,12,16H,4-5,10-11,13-15H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLKXCPKZAHYME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a structurally related compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the modulation of apoptotic pathways and cell cycle arrest at the G1 phase .

2. Neuroprotective Effects

The neuroprotective potential of this compound class has been investigated for conditions such as Alzheimer's disease. Compounds with similar structures have been shown to inhibit acetylcholinesterase, thereby increasing acetylcholine levels and improving cognitive function.

Case Study:

Research highlighted in Pharmacology Biochemistry and Behavior reported that a related pyrrolidine derivative improved memory retention in animal models of Alzheimer’s disease by enhancing synaptic plasticity .

Pharmacological Applications

1. Pain Management

this compound has been explored for its analgesic properties. Its mechanism involves modulation of pain pathways through interaction with opioid receptors.

Case Study:

In a clinical trial, a derivative was tested for its efficacy in managing chronic pain conditions, demonstrating a significant reduction in pain scores compared to placebo .

2. Antiviral Properties

Recent studies have suggested that compounds within this chemical class may possess antiviral activity against SARS-CoV-2 by inhibiting viral proteases.

Case Study:

A publication from Nature Communications revealed that certain analogs effectively inhibited the papain-like protease (PLpro) of SARS-CoV-2, suggesting a potential therapeutic pathway for COVID-19 treatment .

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analog 1: 5-Oxo-1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide ()

- Core Structure : Shares the 5-oxo-pyrrolidine-3-carboxamide backbone but replaces the cyclopentyl-thiophene moiety with a 1,3,4-thiadiazole ring bearing a trifluoromethyl (-CF₃) group.

- Key Differences: Heterocycle: The thiadiazole ring is electron-deficient, contrasting with the electron-rich thiophene in the target compound. hydrophobic interactions).

- Molecular Weight : ~390 g/mol (estimated), slightly lower than the target compound’s predicted weight (~430–450 g/mol).

Structural Analog 2: 5-Oxo-1-phenyl-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide ()

- Core Structure: Similar pyrrolidinone-carboxamide scaffold but incorporates a cyclohexyl group linked to a 1,2,4-oxadiazole ring substituted with thiophen-3-yl.

- Key Differences :

- Heterocycle : The 1,2,4-oxadiazole is a bioisostere for ester or amide groups, offering improved hydrolytic stability compared to thiophene-based analogs.

- Thiophene Position : Thiophen-3-yl (vs. 2-position in the target compound) alters electronic distribution and steric interactions.

- Cyclohexyl vs. Cyclopentyl : The larger cyclohexyl spacer may reduce conformational flexibility, impacting target binding .

- Molecular Weight : 436.53 g/mol, comparable to the target compound.

Broader Structural Comparisons ()

Compounds such as N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide () and 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide () diverge significantly in core structure (e.g., thiazolidinone or indole scaffolds) but share carboxamide functionalization. These highlight:

- Role of Heterocycles: Thiazolidinones are associated with antidiabetic activity, while pyrrolidinones are explored for CNS targets.

- Substituent Impact : Chlorophenyl and trifluoromethyl groups in these analogs emphasize the importance of electron-withdrawing groups in modulating activity .

Tabulated Comparison of Key Properties

Research Findings and Implications

- Electronic Effects : The target compound’s thiophen-2-yl group enhances electron density, favoring interactions with aromatic residues in enzymes (e.g., kinases or GPCRs). In contrast, analogs with -CF₃ or oxadiazole groups prioritize dipole interactions .

- Synthetic Accessibility : The thiophene-containing analogs may require regioselective synthesis (e.g., controlling thiophene substitution position), while oxadiazole/thiadiazole analogs demand cycloaddition or coupling strategies .

Biological Activity

5-Oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a phenyl group, and a thiophene-substituted cyclopentyl moiety. Its IUPAC name is 5-oxo-1-phenyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]pyrrolidine-3-carboxamide, with the molecular formula .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These reactions often require specific catalysts and conditions to optimize yield and purity. The compound serves as a versatile building block in organic synthesis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives. For instance, compounds derived from this scaffold were tested against A549 human lung adenocarcinoma cells. The results indicated significant cytotoxicity, with some derivatives exhibiting selective activity against cancer cells while sparing non-cancerous cells .

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound | IC50 (µM) | Cell Line | Selectivity |

|---|---|---|---|

| Compound 15 | 66 | A549 (lung cancer) | Moderate |

| Compound 21 | Low | A549 (lung cancer) | High |

| Control (Cisplatin) | 10 | A549 (lung cancer) | N/A |

The structure-dependence of anticancer activity was noted, with specific functional groups significantly influencing efficacy .

Antimicrobial Activity

The antimicrobial properties of 5-oxo derivatives were also explored, particularly against multidrug-resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Research indicated that certain derivatives demonstrated potent activity against these pathogens, making them promising candidates for further development as antimicrobial agents .

Table 2: Antimicrobial Activity Against Multidrug-resistant Pathogens

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 18 | Staphylococcus aureus | 0.5 µg/mL |

| Compound 22 | Pseudomonas aeruginosa | 1 µg/mL |

| Control (Vancomycin) | Staphylococcus aureus | <0.25 µg/mL |

These results underscore the potential of these compounds in addressing antibiotic resistance .

The mechanism by which 5-oxo derivatives exert their biological effects involves interactions with specific molecular targets within cells. These compounds may bind to enzymes or receptors, modulating their activity and leading to various biological outcomes. For instance, certain derivatives have been shown to inhibit key pathways involved in cell proliferation and survival in cancer cells .

Case Studies

Several case studies have been conducted to evaluate the biological activities of similar compounds:

- Anticancer Evaluation : A study involving a series of pyrrolidine derivatives showed that modifications to the structure could enhance anticancer activity while reducing toxicity to normal cells. This highlights the importance of structural optimization in drug design .

- Antimicrobial Screening : Another investigation assessed the effectiveness of various derivatives against resistant bacterial strains, revealing that certain substitutions led to improved efficacy against Staphylococcus aureus and other pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.